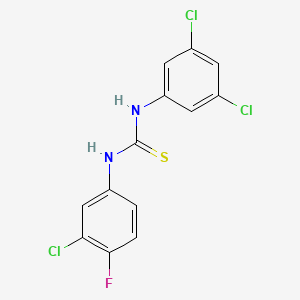
1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, characterized by the presence of chloro and fluoro substituents on the phenyl rings, may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea typically involves the reaction of appropriate aniline derivatives with thiocyanates or isothiocyanates. A common synthetic route might include:
Starting Materials: 3-Chloro-4-fluoroaniline and 3,5-dichloroaniline.
Reaction: The aniline derivatives are reacted with thiocyanates or isothiocyanates under controlled conditions.
Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, at temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: Halogen atoms on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea may have several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)thiourea
- 1-(4-Fluorophenyl)-3-(3,5-dichlorophenyl)thiourea
- 1-(3,4-Dichlorophenyl)-3-(3,5-dichlorophenyl)thiourea
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea is unique due to the specific combination of chloro and fluoro substituents, which can significantly affect its chemical reactivity and biological activity compared to other thioureas.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3FN2S/c14-7-3-8(15)5-10(4-7)19-13(20)18-9-1-2-12(17)11(16)6-9/h1-6H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWHVDKPRWCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC2=CC(=CC(=C2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-Bromopyridin-2-yl)oxy]phenol](/img/structure/B2882679.png)
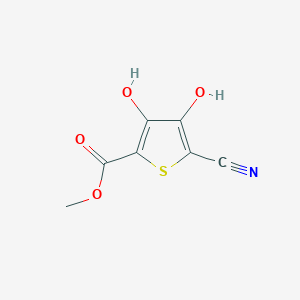
![2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2882683.png)
![N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)
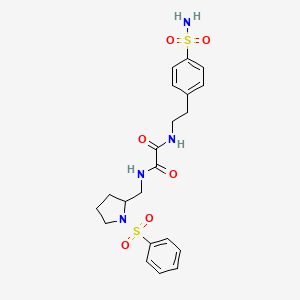
![3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2882687.png)
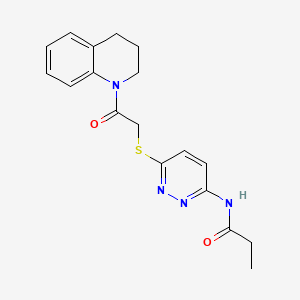
![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882689.png)
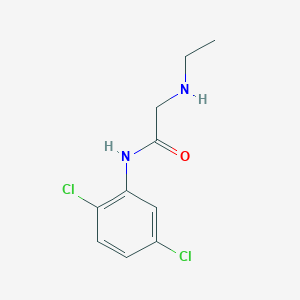
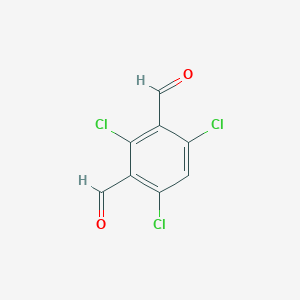
![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2882693.png)
![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)
![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)
